molecular formula C19H23N3O4 B8135778 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)quinoline-6-carboxylic acid

2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)quinoline-6-carboxylic acid

Cat. No.: B8135778
M. Wt: 357.4 g/mol
InChI Key: OSHUJUOUSPFWSP-UHFFFAOYSA-N
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Description

2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)quinoline-6-carboxylic acid is a complex organic compound with the molecular formula C19H23N3O4. It features a quinoline core, a piperazine ring, and a tert-butoxycarbonyl (Boc) protecting group. This compound is notable for its applications in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)quinoline-6-carboxylic acid typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions. For instance, 4-chloropiperazine can react with the quinoline derivative under basic conditions.

    Protection with Boc Group: The tert-butoxycarbonyl group is introduced to protect the piperazine nitrogen. This is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through techniques like recrystallization and chromatography.

Types of Reactions:

    Oxidation: The quinoline ring can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group on the quinoline can be reduced to an amine using hydrogenation or metal hydrides.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides under basic conditions.

Major Products:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Aminoquinoline derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)quinoline-6-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of antimalarial and anticancer drugs.

    Organic Synthesis:

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor antagonists due to its structural features.

Mechanism of Action

The mechanism of action of compounds derived from 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)quinoline-6-carboxylic acid often involves interaction with biological targets such as enzymes or receptors. The quinoline ring can intercalate with DNA, while the piperazine ring can enhance binding affinity to proteins. The Boc group serves as a protecting group, ensuring the molecule remains intact until it reaches its target site.

Comparison with Similar Compounds

    Quinoline-6-carboxylic acid: Lacks the piperazine and Boc groups, making it less versatile in medicinal chemistry.

    4-(tert-Butoxycarbonyl)piperazine: Lacks the quinoline core, limiting its applications in drug development.

    2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)benzoic acid: Similar structure but with a benzoic acid core instead of quinoline, affecting its biological activity.

Uniqueness: 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)quinoline-6-carboxylic acid is unique due to the combination of the quinoline core, piperazine ring, and Boc protecting group, which collectively enhance its utility in drug design and organic synthesis.

This compound’s versatility and structural complexity make it a valuable tool in various fields of scientific research, particularly in the development of new therapeutic agents.

Properties

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]quinoline-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4/c1-19(2,3)26-18(25)22-10-8-21(9-11-22)16-7-5-13-12-14(17(23)24)4-6-15(13)20-16/h4-7,12H,8-11H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSHUJUOUSPFWSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC3=C(C=C2)C=C(C=C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)quinoline-6-carboxylic acid
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2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)quinoline-6-carboxylic acid
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2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)quinoline-6-carboxylic acid
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2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)quinoline-6-carboxylic acid

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